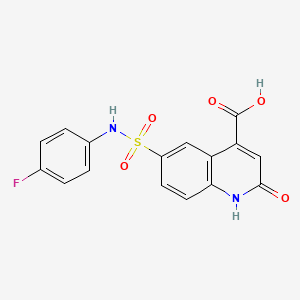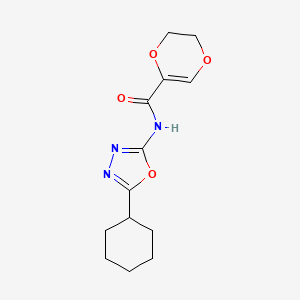![molecular formula C24H27NO4 B2729650 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid CAS No. 2137856-02-9](/img/structure/B2729650.png)
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid, is effective in protecting hydroxy-groups. It can be used alongside various acid- and base-labile protecting groups. The Fmoc group can be conveniently removed by the action of triethylamine in dry pyridine solution while maintaining the integrity of other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).
Synthesis of N-alkylhydroxamic Acids
N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, prepared through a specific catalytic process, are used for the efficient synthesis of structurally diverse N-substituted hydroxamic acids. This method involves condensation with a specific type of polystyrene, which facilitates the synthesis process (Mellor & Chan, 1997).
In Peptide Synthesis
The Fmoc group is advantageous in solid-phase peptide synthesis due to its ease of removal by mild base (piperidine). This allows for the use of certain types of side chain blocking and peptide-to-resin linkage cleavable by mild acidolysis, leading to bioactive and homogeneous peptides (Chang & Meienhofer, 2009).
Synthesis of Cyclic Peptides
The Fmoc derivatives of certain amino acids are used in the synthesis of cyclic peptides. These derivatives can be carried through specific chemistry sequences, leading to the efficient production of cyclic peptides with various functional groups and structural features (Sasaki & Crich, 2010).
Development of Novel Compounds
The compound has been used in the development of new fibrates containing piperidine, which showed superior activities in decreasing triglycerides, cholesterol, and blood sugar compared to certain benchmarks in animal models (Komoto et al., 2000).
Synthesis of Fluorescent Molecular Probes
This compound has been utilized in synthesizing fluorescent molecular probes sensitive to certain nanoparticles. One derivative demonstrated sensitivity to ZnO nanoparticles with unusual fluorescence features, useful in certain chemical analysis and detection methods (Bekere et al., 2013).
Propriétés
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-16(23(26)27)14-17-10-12-25(13-11-17)24(28)29-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22H,10-15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVTVQATXMWUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-((3-methylthiophen-2-yl)methylene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2729568.png)
![4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2729569.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2729570.png)
![1-(3-(Allyloxy)phenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2729572.png)

![N'-(4-chlorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2729577.png)
![methyl 2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2729578.png)


![5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2729584.png)
![2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2729588.png)
![6-Methyl-4,7-diazaspiro[2.5]octan-8-one](/img/structure/B2729589.png)

